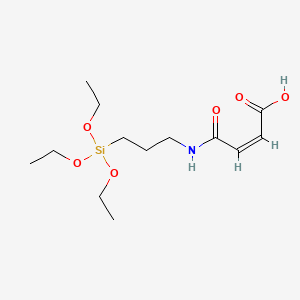

Triethoxysilylpropylmaleamic acid

Descripción

Contextualization of Organosilanes in Interfacial Engineering and Composite Materials

Organosilanes are a class of silicon-based compounds that possess both organic and inorganic functionalities within the same molecule. russoindustrial.ru This dual reactivity makes them invaluable as coupling agents, particularly at the interface between organic polymers and inorganic substrates. researchgate.netresearchgate.netnih.gov The general structure of an organosilane coupling agent features an organofunctional group (Y) and a hydrolyzable group (X), typically an alkoxy group like methoxy (B1213986) or ethoxy. tcichemicals.com The alkoxy groups react with water or moisture to form reactive silanol (B1196071) groups (Si-OH), which can then form strong covalent bonds with the surface of inorganic materials such as glass, silica (B1680970), and metal oxides. researchgate.nettcichemicals.com Simultaneously, the organofunctional group can react and form bonds with an organic polymer matrix. tcichemicals.com

This ability to chemically link dissimilar materials at the molecular level is fundamental to interfacial engineering. researchgate.net By creating a strong, durable bond at the interface, organosilanes significantly improve the adhesion, mechanical strength, and moisture resistance of composite materials. researchgate.netonlytrainings.com This has led to their widespread use in a variety of applications, including fiberglass-reinforced plastics, laminates for printed circuit boards, and artificial marble. tcichemicals.com The formation of a dense, crosslinked silane (B1218182) network at the interface not only enhances adhesion but also protects the substrate from environmental degradation. researchgate.netecopowerchem.com

Overview of Maleamic Acid Derivatives in Polymer and Surface Chemistry

Maleamic acids and their derivatives are another important class of compounds in polymer and surface chemistry. They are typically synthesized through the reaction of a primary amine with maleic anhydride (B1165640). rloginconsulting.comgoogle.com This reaction is generally rapid and results in the formation of an amide linkage and a carboxylic acid group. rloginconsulting.com The presence of both a carboxylic acid and an amide group, along with a carbon-carbon double bond, imparts a range of useful properties to these molecules.

The carboxylic acid functionality allows for a variety of chemical modifications and interactions, including salt formation, esterification, and hydrogen bonding. In polymer chemistry, maleamic acid derivatives can be used as monomers to synthesize polymeric surfactants with good surface activity and emulsifying ability. hep.com.cn They have also been explored as building blocks for biodegradable polymers, offering a more environmentally friendly alternative to traditional polycarboxylic acids. rloginconsulting.com Furthermore, the amide bond in maleamic acids can be sensitive to pH, undergoing hydrolysis under weakly acidic conditions, which has led to their use in the design of "smart" delivery systems. researchgate.netnih.gov

Unique Synergies of Triethoxysilyl and Maleamic Acid Moieties in Chemical Compounds

The combination of a triethoxysilyl group and a maleamic acid moiety within a single molecule, as seen in Triethoxysilylpropylmaleamic acid, creates a powerful synergy with significant implications for materials science. This unique structure brings together the robust interfacial bonding capabilities of the silane with the versatile chemical reactivity of the maleamic acid.

The triethoxysilyl end of the molecule can undergo hydrolysis and condensation reactions to form a strong, covalent siloxane (Si-O-Si) network on the surface of inorganic substrates. cfsilicones.comresearchgate.net This process is crucial for achieving durable adhesion. The rate of these reactions can be influenced by factors such as pH, water concentration, and the presence of solvents. bohrium.comresearchgate.netresearchgate.net

Simultaneously, the maleamic acid portion provides a reactive handle for interaction with organic polymers and other functional molecules. The carboxylic acid group can participate in various chemical reactions, enabling the compound to be integrated into a wide range of polymer systems. cfsilicones.com This dual functionality allows this compound to act as a highly effective adhesion promoter, bridging the gap between inorganic and organic materials. dakenam.com

Scope and Significance of this compound Research

Research into this compound is driven by its potential to address key challenges in materials science, particularly in the development of advanced composites and functional coatings. The compound's ability to form strong, stable interfaces is of critical importance for enhancing the mechanical properties and long-term durability of a wide array of materials.

One significant area of application is in the development of antimicrobial surfaces. When functionalized with copper, silica-based systems incorporating this compound have demonstrated potent activity against both gram-positive and gram-negative bacteria. cfsilicones.com This is attributed to the generation of reactive oxygen species (ROS), which leads to oxidative stress and bacterial cell death. cfsilicones.com

Structure

3D Structure

Propiedades

Número CAS |

33525-68-7 |

|---|---|

Fórmula molecular |

C13H25NO6Si |

Peso molecular |

319.43 g/mol |

Nombre IUPAC |

4-oxo-4-(3-triethoxysilylpropylamino)but-2-enoic acid |

InChI |

InChI=1S/C13H25NO6Si/c1-4-18-21(19-5-2,20-6-3)11-7-10-14-12(15)8-9-13(16)17/h8-9H,4-7,10-11H2,1-3H3,(H,14,15)(H,16,17) |

Clave InChI |

YSIBYEBNVMDAPN-UHFFFAOYSA-N |

SMILES |

CCO[Si](CCCNC(=O)C=CC(=O)O)(OCC)OCC |

SMILES isomérico |

CCO[Si](CCCNC(=O)/C=C/C(=O)O)(OCC)OCC |

SMILES canónico |

CCO[Si](CCCNC(=O)C=CC(=O)O)(OCC)OCC |

Otros números CAS |

50488-14-7 33525-68-7 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthetic Methodologies for Triethoxysilylpropylmaleamic Acid and Precursors

Synthesis Routes for Maleamic Acid Derivatives

Maleamic acids are dicarboxylic acid monoamides. Their synthesis is typically achieved through the ring-opening reaction of a cyclic anhydride (B1165640) with an amine.

The reaction of maleic anhydride with primary or secondary amines is a fundamental route for producing N-substituted maleamic acids. rsc.orgzbaqchem.com This reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the carbonyl carbons of the anhydride ring. researchgate.net This ring-opening is typically exothermic and can proceed at room temperature without a catalyst, converting the anhydride into a maleamic acid, which contains both an amide and a carboxylic acid group. rsc.orgresearchgate.net

The general mechanism involves the nucleophilic amine attacking a carbonyl group of the maleic anhydride, leading to a tetrahedral intermediate. researchgate.net Subsequent ring-opening yields the stable maleamic acid. For primary amines, the resulting maleamic acid can be further dehydrated, usually with heat and a catalyst, to form the corresponding N-substituted maleimide (B117702). zbaqchem.comgoogle.com In the case of secondary amines, the maleamic acid derivative is the final product as it lacks the N-H proton necessary for cyclization to an imide. google.comnih.gov

The synthesis of triethoxysilylpropylmaleamic acid is a specific example of this reaction, where 3-aminopropyltriethoxysilane (B1664141) (APTES) acts as the nucleophilic amine that reacts with maleic anhydride. cfsilicones.comsigmaaldrich.com Similarly, maleic anhydride can be grafted onto polymer backbones, which can then react with aminosilanes like γ-aminopropyltrimethoxysilane (APS) to form amide linkages at the interface. researchgate.net

Table 1: Examples of Amidation Reactions with Maleic Anhydride

| Amine | Anhydride | Product | Reaction Conditions | Reference |

| Aniline derivative | Maleic Anhydride | N-arylmaleamic acid | Diethyl ether, 40–45 °C, 90 min | rsc.org |

| Pyrrolidine | Maleic Anhydride | N-pyrrolidinyl maleamic acid | Kinetic control at -78°C or -15°C | researchgate.net |

| 3-Aminopropyltriethoxysilane | Maleic Anhydride | This compound | Not specified | cfsilicones.comsigmaaldrich.com |

| Primary Amines | Maleic Anhydride | N-substituted maleamic acid | Molten maleic anhydride | google.com |

When substituted maleic anhydrides are used, the amidation reaction can lead to the formation of isomeric products. The ratio of these isomers can often be controlled by reaction conditions such as temperature and time. researchgate.net

A study on the reaction between n-butylamine and citraconic anhydride (methylmaleic anhydride) demonstrated that the ratio of the two resulting n-butyl citraconamic acid isomers (α and β) could be precisely adjusted. researchgate.net By controlling the reaction temperature and duration, it is possible to favor the formation of one isomer over the other. researchgate.net This control is crucial as the position of the substituent on the double bond significantly impacts the properties and subsequent reactivity of the maleamic acid derivative. researchgate.net Research also shows that hydrolysis of these isomers can be accompanied by isomerization between the α- and β-forms. researchgate.net

Maleamic acids and their derivatives can undergo polymerization to form various resinous products. google.com The polymerization can occur through different mechanisms. One pathway involves thermal condensation, where heating maleamic acid leads to the formation of polysuccinimide, which can then be hydrolyzed to polyaspartic acid. google.com This process is typically carried out at temperatures above 120°C. google.com

Another approach is through the polymerization of the maleimide derivatives, which are synthesized from maleamic acids. researchgate.net Maleimides, particularly bismaleimides, are used to create self-healing polymers and functional block copolymers. researchgate.net Base catalysts can also initiate the polymerization of maleimide, yielding a low molecular weight polymer with a structure composed of units formed by both hydrogen transfer and vinyl polymerization. capes.gov.br The reaction of maleic anhydride with primary amines can produce resinous products that appear to result from the condensation or polymerization of the initially formed N-substituted maleamic acids or the subsequent maleimides. google.com

Thermal polymerization of maleic acid or its anhydride with less than one equivalent of ammonia (B1221849) can also produce useful polymers. google.com The properties of these polymers can be modified by incorporating other amines or carboxylic acids into the reaction mixture. google.com

Synthesis of Organosilane Intermediates

Organosilanes are key precursors in the synthesis of this compound. These molecules contain at least one carbon-silicon bond and are widely used as coupling agents and for surface functionalization.

3-Aminopropyltriethoxysilane (APTES) is a widely used aminosilane (B1250345) that serves as the organosilane precursor for this compound. wikipedia.org There are two primary industrial methods for its synthesis.

Ammonolysis Process : This method involves the reaction of 3-chloropropyltriethoxysilane with liquid ammonia at high temperature and under high pressure. google.comchemicalbook.com The reaction produces APTES and ammonium (B1175870) chloride as a byproduct. chemicalbook.com While this is a common industrial route, it requires specialized high-pressure equipment. google.com The yield for this process is approximately 70%. google.com

Hydrosilylation Process : This route involves the addition reaction of triethoxysilane (B36694) with allylamine (B125299) in the presence of a catalyst. google.com The product is then purified by distillation, with reported yields around 85%. google.com A variation of this method involves first reacting allylamine with acetone (B3395972) to protect the amine group, followed by the hydrosilylation reaction with triethoxysilane, and then deprotection to yield the final APTES product. This modified process is claimed to offer high yield, low energy consumption, and recyclability of byproducts. google.com

APTES is frequently used for the silanization of surfaces, where it functionalizes materials like glass or silica (B1680970) with amine groups. nih.govthermofisher.com

Table 2: Comparison of APTES Synthesis Routes

| Synthesis Route | Reactants | Key Conditions | Reported Yield | Reference |

| Ammonolysis | 3-Chloropropyltriethoxysilane, Liquid Ammonia | High temperature, high pressure | ~70% | google.com |

| Hydrosilylation | Triethoxysilane, Allylamine | Catalyst | ~85% | google.com |

Triethoxysilane scaffolds, particularly those bearing functional groups like amines, are versatile intermediates for further chemical modification. The primary amino group on APTES, for instance, can readily react with other molecules. researchgate.net

A key example is the reaction of an APTES-functionalized surface with maleic anhydride copolymers. In this process, the amino groups on the silanized surface react with the anhydride groups of the copolymer to form stable imide bonds, effectively grafting the polymer to the surface. researchgate.netnih.gov Similarly, the reaction between maleic anhydride grafted polypropylene (B1209903) and an aminosilane coupling agent results in a chemical reaction forming an amide product at the interface. researchgate.net

The synthesis of this compound itself is a prime example of functionalizing a triethoxysilane scaffold. cfsilicones.com The amine of APTES reacts with the anhydride ring of maleic anhydride in a ring-opening reaction to create the target molecule. researchgate.net This demonstrates how a basic organosilane can be built upon to create more complex, multifunctional molecules with tailored properties for applications in materials science and chemical synthesis. cfsilicones.com

Convergent and Divergent Synthesis Strategies for this compound

Divergent strategies, while less common for the direct synthesis of this specific molecule, can be conceptualized from the precursor, 3-aminopropyltriethoxysilane. In a divergent approach, APTES could be reacted with a variety of different anhydrides or other electrophilic reagents to generate a library of related silane (B1218182) coupling agents with diverse functionalities. nih.gov

One-Pot Reaction Schemes

The most prevalent and efficient method for synthesizing this compound is a one-pot reaction. This approach involves the direct reaction of 3-aminopropyltriethoxysilane (APTES) with maleic anhydride. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of APTES attacks one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding N-substituted maleamic acid.

This one-pot synthesis is highly advantageous due to its simplicity, high atom economy, and often quantitative yields. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating to ensure complete dissolution of the reactants and to facilitate the reaction.

| Reaction Component | Role | Typical Solvent | Typical Temperature | Reaction Time |

| 3-Aminopropyltriethoxysilane (APTES) | Nucleophile | Dioxane, THF, Acetonitrile (B52724) | Room Temperature - 50°C | 1 - 24 hours |

| Maleic Anhydride | Electrophile | Dioxane, THF, Acetonitrile | Room Temperature - 50°C | 1 - 24 hours |

This table represents typical conditions and may vary based on specific research protocols.

A study on the solid-state synthesis of silsesquioxane amic acids, which involves a similar reaction between an aminopropyl-functionalized polyhedral oligosilsesquioxane (POSS) and various cyclic anhydrides, demonstrates the robustness of this reaction. The study reported that ball milling of the solid reactants at room temperature for a short duration (around 30 minutes) resulted in almost quantitative yields of the desired amic acid products, completely avoiding the use of solvents. This mechanochemical approach highlights a green and efficient alternative for the synthesis of such compounds.

Multi-Step Synthetic Pathways

While a one-pot synthesis is the most direct route, multi-step pathways can be considered for the synthesis of the precursors or for creating more complex derivatives.

The primary precursor, 3-aminopropyltriethoxysilane (APTES), is commercially available but can also be synthesized through various methods. One common industrial preparation involves the hydrosilylation of allylamine with triethoxysilane in the presence of a platinum catalyst. Another route is the reaction of γ-chloropropyltriethoxysilane with ammonia.

A hypothetical multi-step synthesis of this compound could involve the protection of the amino group of APTES, followed by a series of modifications to another part of the molecule before deprotection and subsequent reaction with maleic anhydride. However, for the direct synthesis of the target compound, this approach is unnecessarily complex and less efficient than the one-pot method.

A more relevant multi-step consideration involves the further reaction of this compound. For instance, the maleamic acid can be cyclized to the corresponding maleimide through dehydration, often using acetic anhydride and a base like triethylamine. This two-step process, starting from APTES and maleic anhydride to form the amic acid and then converting it to the maleimide, is a common strategy for producing N-substituted maleimide silanes.

Chemical Reactivity and Mechanistic Studies of Triethoxysilylpropylmaleamic Acid

Hydrolysis and Condensation Mechanisms of Triethoxysilyl Groups

The transformation of triethoxysilyl groups into a polysiloxane network proceeds through a two-step process: hydrolysis followed by condensation. nih.gov Initially, the ethoxy groups (-OC2H5) are replaced by hydroxyl groups (-OH) in the presence of water, forming silanols. Subsequently, these silanol (B1196071) intermediates react with each other or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si), releasing water or ethanol (B145695) as byproducts. gelest.comnih.gov

Kinetics of Alkoxysilane Hydrolysis and Condensation: Catalytic Effects (Acid/Base), Solvent Effects, and Steric/Inductive Factors

The rates of hydrolysis and condensation of alkoxysilanes like triethoxysilylpropylmaleamic acid are significantly influenced by several factors. tandfonline.comtandfonline.com

Catalytic Effects (Acid/Base): Both acid and base catalysis play a crucial role in the hydrolysis of alkoxysilanes. gelest.com

Acid Catalysis: Under acidic conditions, the hydrolysis rate is generally faster than under basic conditions. gelest.comunm.edu The reaction is initiated by the protonation of an alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov The rate of acid-catalyzed hydrolysis tends to increase with increasing electron-donating alkyl substitution on the silicon atom. unm.edu

The pH of the solution has a pronounced effect on both hydrolysis and condensation rates. Generally, hydrolysis is fastest at low and high pH values and slowest around a pH of 7. researchgate.net Conversely, the condensation reaction rate is typically minimized around pH 4. researchgate.net

Solvent Effects: The choice of solvent can significantly impact the reaction kinetics. researchgate.net Protic solvents, for instance, can enhance condensation in acidic media but may decrease it in basic environments. nih.gov The polarity and hydrogen-bonding capability of the solvent also play a role; for example, different hydrolysis rates are observed in solvents like methanol, ethanol, dioxane, and dimethylformamide. researchgate.net The concentration of water is another critical factor, with the order of the reaction with respect to water varying depending on the solvent and catalyst used. tandfonline.comingentaconnect.com

Steric and Inductive Factors: The molecular structure of the silane (B1218182) itself affects reactivity. tandfonline.com

Steric Hindrance: The size of the alkoxy groups influences the rate of hydrolysis, with smaller groups like methoxy (B1213986) hydrolyzing faster than larger ones like ethoxy. gelest.com Steric effects are generally considered more significant in the condensation reaction than in the hydrolysis step. nih.gov

Inductive Effects: The electronic properties of the organic substituent attached to the silicon atom (in this case, the propylmaleamic acid group) can influence the electrophilicity of the silicon atom, thereby affecting the rates of both hydrolysis and condensation. nih.govunm.edu

Table 1: Factors Influencing Alkoxysilane Hydrolysis and Condensation

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | References |

| pH | Fastest at low and high pH, slowest near neutral pH. | Generally slowest around pH 4. | researchgate.net |

| Acid Catalyst | Generally increases the rate. | Can also catalyze condensation. | gelest.comunm.edu |

| Base Catalyst | Increases the rate. | Also catalyzes condensation, leading to more branched structures. | nih.govunm.edu |

| Solvent Type | Protic solvents can accelerate hydrolysis. Polarity and hydrogen bonding are influential. | Protic solvents enhance condensation in acidic media and decrease it in basic media. | nih.govresearchgate.net |

| Steric Hindrance | Larger alkoxy groups decrease the rate. | More significant impact than on hydrolysis. | gelest.comnih.gov |

| Inductive Effects | Electron-donating groups increase the rate in acid and decrease it in base. | Influences the reactivity of silanol intermediates. | nih.govunm.edu |

| Water Concentration | Reaction order with respect to water varies. | Influences whether condensation produces water or alcohol. | nih.govtandfonline.comingentaconnect.com |

Computational and Theoretical Insights into Silane Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an important tool for elucidating the mechanisms of silane reactions. nih.gov Theoretical studies help in understanding the kinetic and thermodynamic parameters of hydrolysis and condensation. nih.govacs.org

For instance, computational studies have been used to compare the reactivity of silanes with their alkane counterparts, revealing that the Si-H bond is weaker than the C-H bond, leading to lower barrier energies for H-abstraction reactions from silane. acs.org Theoretical investigations have also explored the reaction of silylene (SiH2) with silane, providing evidence for the formation of an intermediate complex. acs.orgcapes.gov.br

In the context of hydrolysis, theoretical models have proposed different transition states depending on the catalytic conditions. Under acidic conditions, a positively charged transition state is hypothesized, while a negatively charged one is suggested for basic conditions. unm.edu Some computational work has even challenged the long-assumed SN2-type mechanism for silane polymerization, suggesting that an SN1-type mechanism may be more favorable in acidic and neutral media. nih.gov These theoretical approaches provide a molecular-level understanding that complements experimental kinetic data. nih.govacs.org

Oligomerization and Network Formation via Siloxane Bonds

Following the initial hydrolysis of triethoxysilyl groups to form silanols, a series of condensation reactions leads to the formation of oligomers and eventually a cross-linked polysiloxane network. gelest.comnih.gov These condensation reactions can occur between two silanols (releasing water) or between a silanol and an unhydrolyzed ethoxy group (releasing ethanol). nih.gov

The structure of the resulting network is highly dependent on the reaction conditions. unm.edu

Acid-catalyzed condensation tends to produce less branched, more "polymeric" networks. This is because the protonated silanol preferentially condenses with the least acidic silanol end groups. nih.govunm.edu

Base-catalyzed condensation favors the formation of more highly branched and condensed, "colloidal" or particulate structures. unm.edu In this case, a deprotonated silanol attacks the more acidic silanol groups. nih.gov

The process of oligomerization can be monitored using techniques like 29Si NMR spectroscopy, which can identify the various intermediate species, from monomers and dimers to more complex cyclic and branched structures. researchgate.nettandfonline.com The formation of these siloxane (Si-O-Si) bonds is the fundamental step in creating the inorganic backbone of the resulting polymer network. researchgate.netresearchgate.net The stability and properties of this network are influenced by the degree of cross-linking achieved during the condensation process. nih.gov

Reactivity of the Maleamic Acid Moiety

The maleamic acid portion of the molecule possesses its own distinct chemical reactivity, centered around the amide bond and the adjacent carboxylic acid group.

Amide Bond Hydrolysis and Stability in Variable pH Environments

The amide bond in maleamic acid derivatives is susceptible to hydrolysis, particularly in acidic environments. researchgate.net This pH sensitivity is a key characteristic of this functional group. researchgate.netrsc.org The hydrolysis process involves the cleavage of the amide linkage, which can be influenced by the presence and position of substituents on the double bond. researchgate.netrsc.orgx-mol.com

Studies on substituted maleamic acids have shown that their hydrolysis is often accompanied by isomerization between different forms. researchgate.netrsc.org The stability of the amide bond is significantly lower in acidic conditions compared to neutral or basic pH. However, even at neutral pH, some disubstituted maleamic acid derivatives have shown poor stability, with hydrolysis competing with imide formation. researchgate.net The presence of a neighboring carboxylic acid group is thought to facilitate the hydrolysis, potentially through an anhydride (B1165640) intermediate. researchgate.net This acid-labile nature has been exploited in various applications. researchgate.netrsc.org In contrast to the amide, the maleimide (B117702) ring (the cyclized form) is more susceptible to hydrolysis in alkaline conditions (pH > 7). researchgate.netresearchgate.net

Potential for Cyclization Reactions (e.g., Imidization to Maleimide)

Maleamic acids can undergo a dehydration reaction to form the corresponding maleimide, a five-membered cyclic imide. google.comgoogle.com This cyclization involves the elimination of a water molecule from the amide and carboxylic acid groups. The reaction is typically promoted by dehydrating agents, such as acetic anhydride, or by heat. google.comorgsyn.org

The formation of the imide ring can compete with the hydrolysis of the amide bond, especially in non-aqueous or elevated temperature conditions. researchgate.net The cyclization process can be catalyzed by acids. google.com For instance, methods have been developed for the synthesis of N-cyclic maleimides from N-cyclic maleamic acids using reagents like hexamethyldisilazane (B44280) to facilitate the cyclization. google.com Thermal methods, sometimes in the presence of catalysts like betaine, can also be employed to drive the cyclodehydration of maleamic acids to maleimides, although high temperatures can risk polymerization of the resulting maleimide. google.com This reversible formation and opening of the amide/anhydride system has been explored in the context of dynamic combinatorial chemistry. nih.govnih.gov

Nucleophilic and Electrophilic Reactivity of the Butenoic Acid Backbone

The butenoic acid backbone of this compound, which is an α,β-unsaturated carbonyl system, possesses distinct electrophilic and nucleophilic centers that dictate its reactivity. The electron-withdrawing nature of the adjacent carboxylic acid and amide carbonyl groups significantly influences the electron density of the carbon-carbon double bond, rendering it electron-deficient.

Electrophilic Reactivity: The primary site of electrophilicity on the butenoic acid backbone is the β-carbon of the double bond. Due to the conjugation with two carbonyl groups, this carbon is highly susceptible to nucleophilic attack. This type of reaction is known as a conjugate addition or Michael addition. A wide range of nucleophiles, such as amines, thiols, and carbanions, can add to this position, leading to the saturation of the double bond. The presence of electron-withdrawing groups makes the olefinic bond more reactive toward nucleophiles. chemrxiv.org The carbonyl carbon of the carboxylic acid is also an electrophilic center, susceptible to attack by strong nucleophiles, although it is generally less reactive than an aldehyde or ketone.

Nucleophilic Reactivity: While the backbone is predominantly electrophilic, it can also exhibit nucleophilic character under certain conditions.

Carboxylate Anion: Upon deprotonation in a basic medium, the resulting carboxylate anion (-COO⁻) is a potent nucleophile. It can participate in substitution reactions with various electrophiles, such as alkyl halides, to form esters.

Carbon-Carbon Double Bond: The π-electrons of the C=C double bond can act as a nucleophile, reacting with strong electrophiles. For instance, in the presence of an electron-donating group, an olefinic bond becomes more reactive towards electrophilic substitution. chemrxiv.org However, in the case of the maleamic acid moiety, the strong electron-withdrawing effect of the carbonyls deactivates the double bond towards many electrophiles. Reaction with very reactive electrophilic reagents may still be possible. chemrxiv.org

Amide Group: The nitrogen atom of the amide group has a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance delocalization with the adjacent carbonyl group.

The following table summarizes the potential reactivity of the butenoic acid backbone:

| Functional Group | Center | Reactivity | Potential Reactions |

| C=C Double Bond | β-Carbon | Electrophilic | Michael (Conjugate) Addition |

| π-System | Nucleophilic | Electrophilic Addition (with strong electrophiles) | |

| Carboxyl Group | Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution |

| Oxygen (deprotonated) | Nucleophilic | Alkylation (Esterification) |

Interplay between Silane Hydrolysis/Condensation and Maleamic Acid Reactions

This compound is a bifunctional molecule, containing both a hydrolyzable triethoxysilyl group and a reactive maleamic acid moiety. The chemical behavior of this compound is characterized by the interplay between the reactions of these two distinct functional groups. The reaction conditions can be tuned to favor one reaction pathway over the other, or to allow both to proceed concurrently.

Influence of Reaction Conditions on Bifunctional Reactivity

The rates and pathways of both silane hydrolysis/condensation and maleamic acid reactions are highly sensitive to the reaction environment, particularly pH, temperature, and the presence of water and catalysts.

Silane Group Reactivity: The transformation of the triethoxysilyl group into a stable siloxane network proceeds in two main steps: hydrolysis and condensation. gelest.comgelest.com

Hydrolysis: The three ethoxy groups (Si-OR) react with water to form silanol groups (Si-OH) and ethanol. This reaction can be catalyzed by both acids and bases. nih.gov The rate of hydrolysis is slowest at a neutral pH and increases in acidic or alkaline media. nih.govresearchgate.net

Condensation: The newly formed silanol groups can condense with each other to form stable siloxane bonds (Si-O-Si) or with hydroxyl groups on an inorganic substrate to form Si-O-M bonds (where M is a metal or silicon). russoindustrial.ru This step also releases water.

The key factors influencing this process are:

pH: The rate of both hydrolysis and condensation is significantly accelerated in acidic (pH 3-4) or alkaline conditions. nih.govdtic.mil Amine-containing compounds can also catalyze the hydrolysis. mdpi.com

Water Content: Water is a necessary reactant for hydrolysis. The amount of water can influence the degree of polymerization of the resulting siloxane network. gelest.comnih.gov

Temperature: An increase in temperature generally accelerates the rate of hydrolysis according to the Arrhenius law. nih.gov

Solvent/Catalyst: The choice of co-solvent can affect the hydrolysis rate by influencing the solubility of the silane. nih.gov

Maleamic Acid Reactivity: The maleamic acid moiety also exhibits pH-dependent reactivity.

Carboxylic Acid: The carboxylic acid group has a pKa value that is typically in the acidic range (predicted pKa of 2.92). chemdad.com At pH values above its pKa, it will be deprotonated to form a carboxylate anion, which is a better nucleophile.

Amide Bond: The amide linkage can undergo hydrolysis to yield maleic acid and (3-aminopropyl)triethoxysilane. This reaction is typically favored under strong acidic or basic conditions, often requiring elevated temperatures.

Double Bond: The cis-configuration of the double bond in maleamic acid can potentially isomerize to the more stable trans-configuration (fumaramic acid), a reaction that can be catalyzed by changes in pH or temperature.

The interplay is critical. For example, using a strong acid to catalyze silane hydrolysis could simultaneously promote the hydrolysis of the amide bond in the maleamic acid structure. Conversely, strongly basic conditions that accelerate silane condensation could also lead to amide cleavage.

The following table summarizes the influence of pH on the reactivity of the two functional parts of the molecule:

| pH Range | Triethoxysilyl Group Reactivity | Maleamic Acid Moiety Reactivity | Outcome |

| Strongly Acidic (pH < 3) | Fast hydrolysis and condensation | Carboxylic acid is protonated. Risk of amide bond hydrolysis. | Rapid formation of polysiloxane network, potential degradation of the organic chain. |

| Mildly Acidic (pH 3-6) | Catalyzed hydrolysis and condensation | Carboxylic acid transitions from protonated to deprotonated. Amide is generally stable. | Controlled silanization. Optimal for activating silanes for surface binding. dtic.mil |

| Neutral (pH ~7) | Slow hydrolysis | Carboxylic acid is deprotonated (nucleophilic). Amide is stable. | Low reactivity of the silane group, allows for reactions at the carboxylate. |

| Alkaline (pH > 8) | Fast hydrolysis and condensation | Carboxylic acid is deprotonated. Increased risk of amide bond hydrolysis. | Rapid formation of polysiloxane network, potential degradation of the organic chain. |

Control over Selective Functional Group Transformations

Achieving selective reactions of either the silane or the maleamic acid moiety requires careful control over the reaction conditions to suppress the reactivity of the other functional group.

Selective Reaction of the Silane Group: To promote the hydrolysis and condensation of the triethoxysilyl group while preserving the integrity of the maleamic acid structure, the reaction is typically carried out in a controlled aqueous environment.

Methodology: This involves using a dilute aqueous solution, often with a co-solvent like ethanol to improve solubility, and adjusting the pH to a mildly acidic range (e.g., pH 4-5). dtic.mil This pH is low enough to catalyze silane hydrolysis at a reasonable rate but generally mild enough to prevent significant amide hydrolysis.

Application Example: This strategy is commonly used for surface modification, where the goal is to covalently bond the silane to a substrate with hydroxyl groups (like silica (B1680970) or glass). The this compound is dissolved in an aqueous solution, allowing it to hydrolyze into reactive silanols, which then condense onto the surface, leaving the maleamic acid functionality exposed for further reactions.

Selective Reaction of the Maleamic Acid Moiety: To perform chemical transformations on the butenoic acid backbone (e.g., esterification of the carboxyl group or Michael addition at the double bond) without triggering premature polymerization of the silane, it is crucial to exclude water.

Methodology: Reactions are conducted under strictly anhydrous conditions using dry organic solvents. gelest.comgelest.com In the absence of water, the hydrolysis of the triethoxysilyl groups is prevented, and the silane end of the molecule remains inert. This allows for standard organic transformations to be carried out on the maleamic acid portion.

Example Reactions:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under anhydrous acidic catalysis.

Amidation: The carboxyl group can be activated (e.g., to an acid chloride) and reacted with an amine to form a different amide.

Michael Addition: A nucleophile can be added across the double bond in an anhydrous aprotic solvent.

The following table outlines strategies for achieving selective transformations:

| Desired Reaction | Target Moiety | Key Condition | Rationale |

| Surface Grafting / Polymerization | Triethoxysilyl | Mildly acidic aqueous solution (pH 4-5) | Catalyzes silane hydrolysis/condensation while minimizing amide degradation. dtic.mil |

| Esterification / Amidation | Maleamic Acid (Carboxyl group) | Anhydrous organic solvent | Prevents water-induced hydrolysis of the triethoxysilyl group. gelest.com |

| Conjugate (Michael) Addition | Maleamic Acid (C=C bond) | Anhydrous aprotic solvent | Excludes water to keep the silane group unreactive. |

Advanced Materials Science Applications of Triethoxysilylpropylmaleamic Acid

Surface Modification and Functionalization Strategies

Triethoxysilylpropylmaleamic acid is a versatile organosilane compound utilized in material science for the modification and functionalization of various surfaces. Its bifunctional nature, possessing both a reactive maleamic acid group and hydrolyzable triethoxysilyl groups, allows it to act as a molecular bridge between inorganic substrates and organic materials.

Covalent Grafting onto Inorganic Substrates (e.g., Silica (B1680970), Metal Oxides, Glass)

The triethoxysilyl group of this compound enables its covalent attachment to inorganic substrates that possess hydroxyl groups (-OH) on their surfaces, such as silica, metal oxides, and glass. The grafting process typically involves the hydrolysis of the ethoxy groups in the presence of water to form silanol (B1196071) groups (Si-OH). These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Si). This process results in a durable modification of the substrate surface with the maleamic acid functionality pointing away from the surface, ready for further reactions or interactions.

The efficiency of the grafting process can be influenced by several factors, including the reaction conditions (temperature, time, and solvent), the concentration of the silane (B1218182), and the pre-treatment of the substrate to control the density of surface hydroxyl groups.

Table 1: Covalent Grafting of this compound onto Inorganic Substrates

| Substrate | Grafting Conditions | Purpose of Modification |

|---|---|---|

| Silica Nanoparticles | Aqueous solution, room temperature | Introduction of carboxyl groups for further functionalization. nih.gov |

| Silicon Nitride | Immersion in aqueous solution | Immobilization of anti-AFP monoclonal antibody for biosensing. |

| Glass | Not specified in available results | General surface functionalization. |

Formation of Self-Assembled Monolayers (SAMs) on Diverse Substrates

This compound can form self-assembled monolayers (SAMs) on various substrates. nih.gov The formation of SAMs is a spontaneous process where the silane molecules organize themselves into a densely packed, ordered monolayer on the substrate surface. The triethoxysilyl groups anchor the molecules to the surface, while the propylmaleamic acid chains orient themselves away from the surface. The formation of a well-ordered SAM is crucial for achieving uniform surface properties.

The quality of the SAM is dependent on factors such as the cleanliness and preparation of the substrate, the solvent used for deposition, the concentration of the silane, and the deposition time and temperature. Characterization techniques such as contact angle measurements, ellipsometry, and atomic force microscopy (AFM) are often used to confirm the formation and quality of the SAMs.

Tailoring Surface Energy and Interfacial Characteristics

The grafting of this compound onto a substrate can significantly alter its surface energy and interfacial characteristics. The presence of the organic propylmaleamic acid chain on the surface can change the wettability of the substrate, making it more hydrophilic or hydrophobic depending on the surrounding environment and the subsequent modifications of the maleamic acid group.

By controlling the density and orientation of the grafted molecules, it is possible to precisely tailor the surface energy to achieve desired properties such as improved wetting, adhesion, or biocompatibility. Contact angle measurements are a common method to quantify the changes in surface energy after modification with this compound.

Table 2: Effect of this compound Modification on Surface Wettability

| Substrate | Modification | Contact Angle (Water) | Change in Surface Energy |

|---|---|---|---|

| Silicon Nitride | Covalent grafting of this compound | Not specified | Introduction of hydrophilic carboxyl groups |

Development of Active Surfaces for Specific Interactions (e.g., Biological, Catalytic)

The maleamic acid group of this compound provides a reactive handle for the development of active surfaces with specific functionalities. The carboxylic acid group can be used to covalently immobilize biomolecules such as enzymes, antibodies, and DNA through carbodiimide chemistry. rsc.orgmdpi.com This allows for the creation of biosensors, biocompatible coatings, and surfaces for controlled cell adhesion.

In one study, this compound was used to introduce carboxyl groups on a silicon nitride sensor chip, which then allowed for the immobilization of anti-alpha-fetoprotein (anti-AFP) monoclonal antibodies for the label-free detection of AFP, a biomarker for hepatocellular carcinoma.

For catalytic applications, the maleamic acid group can be used to anchor metal complexes or nanoparticles, creating heterogeneous catalysts with improved stability and reusability. The ability to functionalize surfaces with specific chemical groups opens up a wide range of possibilities for designing materials with tailored biological or catalytic activity.

Role as a Coupling Agent in Composite Materials

This compound can function as a coupling agent in composite materials, particularly those that combine inorganic fillers with organic polymer matrices. mdpi.com Its dual functionality allows it to form strong chemical bonds at the interface between the two dissimilar materials, leading to improved composite properties.

Enhancing Interfacial Adhesion between Organic Matrices and Inorganic Fillers

The primary role of this compound as a coupling agent is to enhance the interfacial adhesion between the inorganic filler (e.g., silica, glass fibers) and the organic polymer matrix (e.g., epoxy, polypropylene). ed.ac.uknih.gov The triethoxysilyl end of the molecule bonds to the surface of the inorganic filler, as described in the covalent grafting section. The maleamic acid end can then interact with the polymer matrix in several ways:

Chemical Bonding: The carboxylic acid or the double bond in the maleic moiety can potentially react with functional groups in the polymer matrix, forming covalent bonds across the interface.

Interpenetrating Polymer Networks (IPNs): The organic chain of the coupling agent can become entangled with the polymer matrix, creating a diffuse interphase region that improves stress transfer.

Improved Wetting: The modified surface of the filler is more compatible with the polymer matrix, leading to better wetting and displacement of air voids at the interface.

This improved interfacial adhesion results in a composite material with enhanced mechanical properties, such as increased strength, stiffness, and toughness, as well as improved resistance to environmental degradation. mdpi.comnih.gov

Table 3: Potential Enhancement of Composite Properties with this compound

| Composite System (Matrix/Filler) | Expected Improvement in Mechanical Properties | Mechanism of Adhesion Enhancement |

|---|---|---|

| Epoxy/Silica | Increased tensile strength and modulus | Covalent bonding and improved wetting. mdpi.comdntb.gov.uamdpi.com |

| Polypropylene (B1209903)/Glass Fiber | Enhanced impact strength and durability | Formation of an interphase region with improved stress transfer. ed.ac.uk |

Influence on Mechanical Interfacial Strength in Polymer Composites

This compound plays a critical role as a coupling agent in polymer composites, where its primary function is to enhance the interfacial adhesion between the inorganic reinforcing filler and the organic polymer matrix. The strength and durability of a composite material are heavily dependent on the efficiency of stress transfer across this interface. A weak interface leads to poor mechanical performance, as stresses concentrate at these points, initiating cracks and leading to premature failure.

The bifunctional nature of this compound is key to its mechanism. The triethoxysilyl group is reactive toward inorganic surfaces, such as glass fibers, silica, or metal oxides. Through hydrolysis, the ethoxy groups convert to silanol (Si-OH) groups, which can then form strong, covalent oxane bonds (Si-O-Filler) with the hydroxyl groups present on the filler surface. Simultaneously, the propylmaleamic acid portion of the molecule is designed to interact with the polymer matrix. This organic-functional tail can entangle with polymer chains or, in some cases, participate in covalent bonding during the curing or polymerization process of the matrix resin.

This molecular bridge creates a robust link between the two dissimilar phases, significantly improving the interfacial strength. Research on analogous silane coupling agents demonstrates this effect quantitatively. For instance, the treatment of fillers with silanes can lead to a more homogeneous dispersion of the filler particles within the polymer matrix and prevent their agglomeration. researchgate.netcore.ac.uk This improved dispersion eliminates stress concentration points, contributing to enhanced mechanical properties. researchgate.net Studies on various composite systems have shown that the application of silane coupling agents leads to a marked increase in properties like flexural strength, tensile strength, and modulus. researchgate.netcore.ac.ukmdpi.com The improvement in interfacial interaction, which can be quantified using semi-empirical models like the Pukanszky model, confirms the role of silanes in strengthening the composite material. core.ac.uk

Table 1: Effect of Silane Treatment on Composite Flexural Strength

| Composite System | Silane Content (wt%) | Flexural Strength Improvement (%) | Source |

|---|---|---|---|

| rCF/PP | 2 | 64% | mdpi.com |

| PMMA/5HA | 2 (γ-MPS) | 9.5% | researchgate.net |

| PMMA/5HA | 4 (γ-MPS) | 12% | researchgate.net |

This table presents illustrative data from studies on similar silane coupling agents to demonstrate the typical magnitude of mechanical property enhancement.

Design of Interphase Regions in Multiphase Systems

By applying this silane to a filler, a new surface chemistry is created. The layer of molecules chemically bonded to the filler surface forms the beginning of the interphase. The organic tails of the silane molecules project away from the filler surface and into the polymer matrix. This region has a chemical composition that is intermediate between the inorganic filler and the organic polymer, easing the transition between these two chemically distinct materials.

The design of the interphase using this compound allows for:

Improved Wetting: The organic-functional surface created by the silane is more readily wetted by the liquid polymer resin during composite processing, ensuring complete encapsulation of the filler and minimizing voids at the interface.

Enhanced Stress Transfer: The graded modulus profile of the interphase allows for a more gradual and efficient transfer of mechanical stress from the lower-modulus polymer matrix to the high-modulus filler, which is the fundamental principle of reinforcement.

Increased Durability: The covalent bonds formed by the silane at the interface are more resistant to environmental factors like moisture, which can otherwise degrade the interface and compromise the long-term performance of the composite. core.ac.uk The siloxane network formed at the filler surface can provide a degree of hydrophobicity, protecting the interface from water ingress. mdpi.com

Ultimately, the use of molecules like this compound allows materials scientists to move beyond simple adhesion and actively design the chemical and mechanical properties of the interphase region to optimize the performance of the entire multiphase system.

Integration in Hybrid Organic-Inorganic Materials and Networks

Application in Sol-Gel Processes and Hybrid Gel Formation

The sol-gel process is a versatile wet-chemical technique for synthesizing solid materials, particularly metal oxides, from small molecular precursors. wikipedia.org this compound is an ideal precursor for creating hybrid organic-inorganic materials via this method. mdpi.commerckmillipore.com The process leverages the reactivity of the triethoxysilyl group.

The synthesis generally involves two key reactions:

Hydrolysis: In the presence of water and a catalyst (acidic or basic), the ethoxy groups (-OC2H5) attached to the silicon atom are replaced by hydroxyl groups (-OH). wikipedia.org

Si(-OC2H5)3 + 3H2O → Si(-OH)3 + 3C2H5OH

Condensation: The resulting silanol groups are reactive and condense with each other to form strong siloxane (Si-O-Si) bridges. This process releases water or alcohol and is the step where the solid network begins to form. wikipedia.orgnih.gov

Si(-OH)3 + (HO-)3Si → (HO)2Si-O-Si(OH)2 + H2O

When this compound is used as a precursor, the organic propylmaleamic acid portion remains attached to the silicon atom via a stable Si-C bond that does not break during the sol-gel process. merckmillipore.com As the hydrolysis and condensation reactions proceed, these organic groups become covalently integrated into the rigid, three-dimensional inorganic silica network. This results in the formation of a Class II hybrid material, where the organic and inorganic components are linked by strong covalent bonds. merckmillipore.com

The properties of the final hybrid gel or xerogel are highly dependent on the synthesis conditions, such as pH and precursor concentration, which influence the rates of hydrolysis and condensation and thus the final structure of the network. mdpi.commdpi.com The inclusion of the organic moiety restricts the three-dimensional growth of the silica network, influencing the final porosity and mechanical properties of the material. mdpi.com

Crosslinking and Polymerization Reactions in Polymer Networks

This compound can function as a potent crosslinking agent, enabling the formation of robust and durable polymer networks. Its dual chemical nature allows it to participate in two distinct types of network-forming reactions.

First, as described in the sol-gel process, the triethoxysilyl groups can undergo hydrolysis and condensation to form an inorganic, crosslinked siloxane network (Si-O-Si). This creates a rigid, thermally stable structure.

Second, the maleamic acid functional group contains reactive sites that can participate in organic polymerization reactions. The double bond within the maleic structure, for example, can be involved in free-radical polymerization with other vinyl monomers. The carboxylic acid and amide groups can also undergo condensation reactions with other functional groups like epoxides or isocyanates, depending on the specific polymer system.

When this compound is incorporated into a formulation with other monomers, it can act as a covalent link between different polymer chains, increasing the crosslink density of the final material. This process transforms linear or branched polymers (thermoplastics) into a single, giant molecule (a thermoset), which results in materials with enhanced mechanical strength, thermal stability, and chemical resistance. The compound can be copolymerized into various types of polymer networks, including polyacrylates and polymethacrylates. nih.gov This dual crosslinking capability—forming both inorganic and organic linkages—is particularly valuable for creating highly durable hybrid materials. semanticscholar.org

Formation of Interpenetrating Polymer Networks (IPNs)

An Interpenetrating Polymer Network (IPN) is a unique class of polymer alloy consisting of two or more crosslinked polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. nih.govcyu.fr The networks are synthesized or crosslinked in the immediate presence of each other. cyu.fr

This compound is well-suited for the creation of IPNs. It can be used to form the first network, a hybrid organic-inorganic structure, through the sol-gel process. This network is then swollen with a second set of monomers and a crosslinking agent. The polymerization of this second monomer system in situ creates a second, independent network that is physically entangled with the first. nih.gov

For example, a sequential IPN can be synthesized by first forming a crosslinked network from this compound and other silane precursors. This gel is then immersed in a solution containing, for instance, an acrylate monomer, a crosslinker, and a photoinitiator. Upon exposure to UV light, the acrylate monomers polymerize and crosslink throughout the first network, forming a true IPN. iupac.org This approach allows for the combination of properties from chemically distinct polymers. cyu.fr An IPN might combine the rigidity and thermal stability of the siloxane network with the elasticity and toughness of an organic polymer network, leading to synergistic enhancements in mechanical properties that are not achievable by either component alone. nih.goviupac.org

Application in Specialized Coatings and Adhesives Research

The unique molecular structure of this compound makes it a valuable component in the research and development of specialized coatings and adhesives. adhesivesresearch.com Its effectiveness in these applications stems directly from its ability to form strong, durable bonds at the interface between different materials and to create robust, crosslinked networks.

In Coatings: When applied to a substrate like metal, glass, or ceramic, the triethoxysilyl end of the molecule forms covalent bonds with the substrate surface, providing a durable anchor. The organic part of the molecule then becomes integrated with the bulk of the coating resin. This dual action serves several purposes:

Adhesion Promotion: It dramatically improves the adhesion of the coating to the substrate, preventing delamination, peeling, and blistering.

Corrosion Resistance: By creating a tightly bound, crosslinked interface, it reduces the ingress of water and corrosive ions to the substrate surface.

Improved Durability: The crosslinking function within the coating itself enhances its hardness, scratch resistance, and chemical resistance.

In Adhesives: In adhesive formulations, this compound functions as an adhesion promoter or coupling agent, particularly in structural adhesives that need to bond dissimilar materials (e.g., bonding glass to a polymer frame). The silane improves the bond strength at the adhesive-substrate interface, which is often the weakest point in an adhesive joint. This enhancement is critical in demanding applications where the adhesive must withstand mechanical stress and harsh environmental conditions. Research in this area focuses on developing high-performance adhesive tapes, specialty films, and laminates for industries such as electronics and healthcare. adhesivesresearch.com

Development of Adhesion-Promoting Formulations

This compound functions as a coupling agent and adhesion promoter by forming a durable bridge between inorganic and organic materials. The triethoxysilyl group can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, metals, and silica, forming stable covalent oxane bonds (Si-O-Substrate). Simultaneously, the maleamic acid end of the molecule, with its carboxyl and amide functionalities, can interact with a polymer matrix through various mechanisms, including hydrogen bonding, covalent bonding (e.g., with epoxy or amine groups in the polymer), and general chemical compatibility.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 33525-68-7 |

| Molecular Formula | C13H25NO6Si |

| Molecular Weight | 319.43 g/mol |

| Appearance | Colorless to light yellow liquid |

Use in Functional Coatings (e.g., for Environmental or Biomedical Systems)

The unique chemical structure of this compound lends itself to the creation of functional coatings with specific, tailored properties. A significant application in this area is the development of antimicrobial surfaces.

Biomedical Coatings:

Materials functionalized with this compound have been shown to be instrumental in the development of antimicrobial systems. cfsilicones.com When used in conjunction with certain metals, such as copper, in nanostructured silica-based systems, it contributes to potent antimicrobial activity against both gram-positive and gram-negative bacteria. cfsilicones.com The proposed mechanism involves the generation of Reactive Oxygen Species (ROS). cfsilicones.com Studies have indicated that materials functionalized with this compound can significantly increase ROS production in bacteria, by over 400%, leading to oxidative stress and ultimately, bacterial cell death. cfsilicones.com This makes it a promising candidate for incorporation into coatings for medical devices and other surfaces where microbial contamination is a concern.

Further electrochemical studies have suggested that materials functionalized with this compound can interact with amino acids like lysine and alanine. cfsilicones.com This interaction may be part of an antimicrobial mechanism that disrupts the synthesis of the bacterial cell wall. cfsilicones.com

Environmental Coatings:

While specific research on this compound in environmental coatings is not extensively documented, its properties suggest potential applications. For instance, its ability to bond to inorganic substrates could be utilized in creating protective coatings for infrastructure, enhancing resistance to environmental degradation. cfsilicones.com Its role as a surface modifier could also be explored in the development of anti-fouling coatings for marine applications or in coatings designed for environmental remediation, where the functionalized surface could selectively adsorb pollutants.

Contributions to Novel Material Systems

The ability of this compound to modify surfaces at the molecular level allows for its integration into the design of advanced material systems with novel functionalities.

Integration into Biomedical Material Design (focused on material science, not clinical trials)

Beyond antimicrobial coatings, this compound is utilized in the fundamental design of biomedical materials. A key application is the functionalization of mesoporous silica, which are materials characterized by high surface areas and tunable pore sizes. cfsilicones.com By treating these materials with this compound, their surfaces can be endowed with enhanced chemical stability and specific reactivity. cfsilicones.com This is particularly relevant in the field of drug delivery, where mesoporous silica nanoparticles are investigated as carriers for therapeutic agents. The functionalization can control the loading and release kinetics of drugs and improve the interaction of the nanoparticles with biological systems.

The carboxylic acid functionality of the molecule is also crucial for the covalent immobilization of biomolecules. This has been demonstrated in the development of biosensors, where the introduction of carboxy groups onto a silicon nitride sensor chip was achieved by immersion in an aqueous solution containing this compound. This functionalized surface then allows for the stable attachment of antibodies for the detection of specific biomarkers.

Table 2: Research Findings on Functionalization with this compound

| Application Area | Material System | Function of this compound | Observed Outcome |

| Antimicrobial Systems | Copper-functionalized nanostructured silica | ROS Generation, Interaction with amino acids | Potent activity against gram-positive and gram-negative bacteria |

| Biomedical Materials | Mesoporous silica | Surface functionalization | Enhanced chemical stability and specific reactivity for applications like drug delivery |

Role in Fabric Surface Modification for Functional Textiles

While direct research on the application of this compound for fabric surface modification is not widely published, the known properties of silane coupling agents in textile finishing suggest a strong potential for its use. Silanes are used to impart a variety of functional properties to textiles, including water repellency, softness, and improved adhesion for subsequent coatings.

Based on its structure, this compound could be applied to fabrics like cotton, which has abundant hydroxyl groups on its cellulose (B213188) fibers. The triethoxysilyl end of the molecule would be expected to react with these hydroxyl groups, covalently bonding the silane to the fabric surface. The maleamic acid functionality at the other end would then present a new chemical interface on the fiber surface. This could be utilized to:

Improve Dye and Finish Adhesion: The functionalized surface could enhance the binding of dyes and other finishing agents, leading to improved durability and colorfastness.

Impart Novel Properties: The carboxylic acid groups could be used to attach other functional molecules, such as antimicrobial agents, UV absorbers, or flame retardants, to create multifunctional textiles.

Modify Surface Energy: The presence of the organosilane could alter the surface energy of the fabric, potentially leading to effects such as hydrophobicity or hydrophilicity, depending on the orientation and interaction of the maleamic acid groups.

Further research is needed to explore and quantify the specific effects of this compound in the realm of functional textiles.

Advanced Analytical and Spectroscopic Methodologies for Triethoxysilylpropylmaleamic Acid and Derived Materials

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular and electronic structure of Triethoxysilylpropylmaleamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, it is possible to confirm the molecular structure, identify functional groups, and study the chemical environment of the atoms. researchgate.net

¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. The spectrum of this compound would show characteristic signals for the ethoxy groups (a triplet for the CH₃ and a quartet for the OCH₂), the propyl chain (multiple signals in the aliphatic region), the vinyl protons of the maleamic acid moiety, and the amide (N-H) and carboxylic acid (O-H) protons. researchgate.netorganicchemistrydata.org The integration of these signals helps in confirming the ratio of different proton groups. The chemical shifts are sensitive to the molecular environment and can indicate the progress of hydrolysis and condensation reactions through the disappearance of ethoxy signals and the appearance of signals from ethanol (B145695) and silanol (B1196071) groups. rsc.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. researchgate.net Each unique carbon atom in this compound gives a distinct signal, allowing for the verification of the propyl chain, the ethoxy groups, and the carbonyl and vinyl carbons of the maleamic acid portion. rsc.org

²⁹Si NMR: Silicon-29 NMR is particularly crucial for studying the silicon environment. huji.ac.il The chemical shift of ²⁹Si is highly sensitive to the number of hydroxyl groups and siloxane bridges (Si-O-Si) attached to the silicon atom. researchgate.netcolumbia.edu In the unhydrolyzed monomer, a single resonance corresponding to the T⁰ structure (Si atom bonded to three alkoxy groups) would be observed. researchgate.net Upon hydrolysis and condensation, new peaks corresponding to T¹, T², and T³ structures (representing one, two, and three siloxane bonds, respectively) appear, allowing for the quantitative analysis of the degree of condensation. researchgate.netresearchgate.netcolumbia.edu However, a broad background signal from glass and quartz in the NMR tube and probe can sometimes interfere with the analysis. huji.ac.il

Table 1: Typical NMR Chemical Shifts for Triethoxysilylpropyl-based Compounds

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | -Si-O-CH₂-CH₃ | ~1.2 (triplet) |

| -Si-O-CH₂-CH₃ | ~3.8 (quartet) | |

| -Si-CH₂- | ~0.6-0.8 | |

| -CH₂-CH₂-CH₂- | ~1.5-1.8 | |

| -N-CH₂- | ~3.2-3.5 | |

| ¹³C | -Si-O-CH₂-CH₃ | ~18 |

| -Si-O-CH₂-CH₃ | ~58 | |

| -Si-CH₂- | ~8-10 | |

| Propyl Chain (-CH₂-) | ~20-28 | |

| -N-CH₂- | ~42 | |

| ²⁹Si | T⁰ (Monomer) | -45 to -50 |

| T¹ (Dimer/End-group) | -53 to -58 | |

| T² (Linear) | -62 to -68 | |

| T³ (Cross-linked) | -70 to -75 |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific molecular structure.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are essential for identifying functional groups and monitoring the chemical transformations of this compound, such as hydrolysis and condensation. researchgate.netnih.gov These two techniques are complementary, as FTIR is more sensitive to polar bonds while Raman is better for non-polar, symmetric bonds. nih.govsapub.org

FTIR Spectroscopy: FTIR is widely used to track the disappearance of reactants and the formation of products. researchgate.net The hydrolysis of the triethoxysilyl group can be monitored by the decrease in the intensity of Si-O-C stretching bands (around 1100-1080 cm⁻¹ and 960 cm⁻¹) and the appearance of a broad band for Si-OH (silanol) groups (around 3400 cm⁻¹ and 900 cm⁻¹) and the characteristic bands of ethanol. researchgate.netmdpi.com Subsequent condensation is observed through the formation of Si-O-Si (siloxane) bridges, which appear as a broad, strong absorption band around 1130-1000 cm⁻¹. researchgate.net Other key functional groups of this compound, such as the amide C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and carboxylic acid C=O stretch (around 1700 cm⁻¹), can also be identified. nih.gov In-line ATR-FTIR probes can be used for real-time monitoring of these reactions in a reactor. mdpi.comjasco-global.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.net It is particularly useful for observing the C=C double bond in the maleamic acid structure (around 1630 cm⁻¹) and the symmetric vibrations of the Si-O-Si network. nih.govresearchgate.net The changes in the Raman spectra can be correlated with the structural evolution of the silane (B1218182) during polymerization.

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3400 | Si-OH stretching (post-hydrolysis) | FTIR |

| ~3300 | N-H stretching (amide) | FTIR |

| ~2975, 2930, 2885 | C-H stretching (alkyl) | FTIR, Raman |

| ~1700 | C=O stretching (carboxylic acid) | FTIR |

| ~1650 | C=O stretching (Amide I) | FTIR |

| ~1630 | C=C stretching | Raman |

| ~1550 | N-H bending (Amide II) | FTIR |

| ~1100-1000 | Si-O-Si stretching (post-condensation) | FTIR |

| ~1100, 960 | Si-O-C stretching (pre-hydrolysis) | FTIR |

Note: These are approximate values and can be influenced by hydrogen bonding and the physical state of the sample.

Mass Spectrometry (MS) Techniques for Molecular Weight Distribution and Impurity Profiling

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and characterizing the distribution of oligomers formed during condensation. It is also highly effective for identifying and quantifying impurities.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is a soft ionization technique well-suited for analyzing synthetic polymers and large molecules that are prone to fragmentation with other methods. wpmucdn.comrsc.org It can be used to determine the absolute molecular weights of the oligomeric species formed from this compound during the early stages of polycondensation. youtube.com The resulting spectrum shows a series of peaks, each corresponding to a different oligomer size, allowing for the calculation of average molecular weight (Mn, Mw) and polydispersity index (PDI). wpmucdn.comyoutube.com The choice of matrix and cationizing agent is crucial for successful analysis. rsc.org

Electrospray Ionization (ESI) MS: ESI-MS is another soft ionization technique that can be coupled with liquid chromatography (LC) for the analysis of hydrolysis and condensation products in solution. diva-portal.org It is particularly useful for identifying intermediates and smaller oligomers that might be present in a reaction mixture. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While not suitable for the parent compound or its polymers due to their low volatility, GC-MS is excellent for identifying volatile impurities or byproducts of the synthesis and hydrolysis reactions, such as residual solvents or ethanol formed during hydrolysis. diva-portal.orgpsu.edu

Table 3: Application of Mass Spectrometry Techniques

| Technique | Information Obtained | Typical Analytes |

|---|---|---|

| MALDI-TOF MS | Absolute molecular weight, molecular weight distribution (Mn, Mw, PDI), end-group analysis. youtube.comnih.gov | Silane oligomers, polymers. |

| ESI-MS | Molecular weight of polar reaction intermediates, structural information via MS/MS. | Hydrolyzed silanes, small soluble oligomers. diva-portal.orgresearchgate.net |

| GC-MS | Identification and quantification of volatile impurities and reaction byproducts. psu.edu | Solvents, ethanol, unreacted starting materials. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical bonding states on the very top surface (typically 5-10 nm) of a material. phi.comwikipedia.org It is exceptionally useful for analyzing surfaces that have been treated or functionalized with this compound.

When a surface is modified with this silane, XPS can confirm its presence and bonding mechanism. High-resolution spectra of key elements are analyzed:

Si 2p: The binding energy of the Si 2p peak can distinguish between the unreacted silane (Si-O-C), hydrolyzed silanol (Si-OH), and condensed siloxane (Si-O-Si or Si-O-Substrate) species. mdpi.comstrath.ac.uk

C 1s: The C 1s spectrum can be deconvoluted into several peaks corresponding to C-C/C-H in the propyl chain, C-N, C-O from the ethoxy groups, and C=O from the amide and acid groups. researchgate.netresearchgate.net

O 1s: The O 1s signal provides information on the various oxygen environments, such as Si-O-C, Si-O-Si, and C=O. mdpi.com

N 1s: The presence of a N 1s peak confirms the presence of the maleamic acid moiety on the surface. researchgate.net

By comparing the atomic concentrations derived from the peak areas, the stoichiometry of the adsorbed layer can be assessed. mdpi.comunica.it Angle-resolved XPS (ARXPS) can further provide information about the thickness and orientation of the silane film on the substrate. mdpi.comunica.it

Table 4: Typical Binding Energies in XPS for Silane-Treated Surfaces

| Element (Orbital) | Functional Group | Typical Binding Energy (eV) |

|---|---|---|

| Si 2p | Si-O-Si / Si-O-Substrate | ~102-103 |

| C 1s | C-C, C-H | ~284.8-285.0 |

| C-N, C-O | ~286.0-286.5 | |

| C=O | ~288.0-289.0 | |

| N 1s | C-N (Amide) | ~399-400 |

| O 1s | Si-O-Si | ~532.5 |

| C=O | ~531.5 |

Note: Binding energies are reference values and can shift depending on the chemical environment and instrument calibration. researchgate.netresearchgate.net202.38.64

Chromatographic Separation and Analysis

Chromatographic techniques are employed to separate complex mixtures into their individual components, allowing for qualitative and quantitative analysis of this compound, its precursors, and reaction products.

Gas Chromatography (GC) for Volatile Products and Early Stage Hydrolysis/Condensation

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov While this compound itself is not sufficiently volatile for direct GC analysis, the technique is invaluable for monitoring the initial stages of its hydrolysis and condensation reactions.

The primary application of GC in this context is to quantify the volatile byproducts of the hydrolysis reaction. For instance, the hydrolysis of the triethoxy groups on the silicon atom releases ethanol. By taking aliquots from the reaction mixture over time and analyzing them by GC, a kinetic profile of the hydrolysis process can be established. researchgate.net

Furthermore, GC, especially when coupled with a mass spectrometer (GC-MS), is an excellent method for purity analysis of the volatile starting materials and for detecting any volatile impurities in the final product. psu.edunih.gov Care must be taken during analysis, as some silanes can be sensitive to moisture and may react or polymerize in the GC inlet or on the column. researchgate.netnih.gov

Table 5: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Ethanol |

| Silanol |

| Siloxane |

| ¹H (Proton) |

| ¹³C (Carbon-13) |

Liquid Chromatography (LC) and Gel Permeation Chromatography (GPC) for Oligomer and Polymer Analysis

The analysis of oligomers and polymers derived from this compound is crucial for understanding the structure-property relationships of materials synthesized using this silane coupling agent. Liquid chromatography (LC) and gel permeation chromatography (GPC) are powerful techniques for this purpose, providing insights into molecular weight distributions and the presence of different oligomeric species.

Liquid Chromatography (LC) , particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is effective for separating oligomers based on their polarity. In the context of silane coupling agents, LC can be used to analyze the hydrolysis and condensation products formed in solution. For instance, LC methods can separate silane monomers from various oligomeric structures, including linear and cyclic condensates. The choice of stationary and mobile phases is critical and significantly influences the selectivity of the separation. For example, a C8 or C18 column with a water-methanol or acetonitrile (B52724) gradient is often employed for the analysis of silane hydrolysis products. The use of an ion-pairing agent, such as tributylamine, can be beneficial for the analysis of acidic compounds like this compound. LC coupled with mass spectrometry (LC-MS) provides an even more powerful tool, allowing for the identification of the separated oligomeric species by their mass-to-charge ratio.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. This technique is indispensable for determining the molecular weight distribution (MWD) of polymers and oligomers formed from this compound. The analysis is typically performed by dissolving the sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel. Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the gel. The elution profile provides information on the average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.